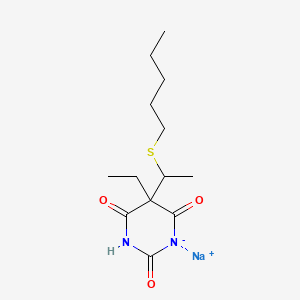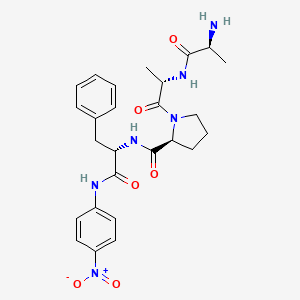
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic peptide compound. It is often used in biochemical research as a substrate for various proteases, which are enzymes that break down proteins. The compound’s structure includes a sequence of amino acids (L-alanine, L-proline, and L-phenylalanine) and a nitrophenyl group, which is commonly used in chromogenic substrates to facilitate the detection of enzymatic activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified, often using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. The use of large-scale reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The nitrophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Hydrolysis: Enzymes like chymotrypsin or cathepsin G in buffered aqueous solutions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Hydrolysis: Produces smaller peptide fragments and free amino acids.
Reduction: Converts the nitrophenyl group to an aniline derivative.
Substitution: Results in various substituted phenylalaninamide derivatives.
Applications De Recherche Scientifique
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is widely used in scientific research, particularly in the following fields:
Chemistry: As a model substrate for studying enzyme kinetics and mechanisms.
Biology: To investigate protease activity in various biological samples.
Medicine: In the development of diagnostic assays for diseases involving protease dysregulation.
Industry: In the production of enzyme inhibitors and other bioactive compounds.
Mécanisme D'action
The compound acts as a substrate for proteases, which cleave the peptide bonds within the molecule. The nitrophenyl group serves as a chromogenic reporter, releasing a colored product upon cleavage. This allows for the quantification of protease activity by measuring the absorbance of the released product at a specific wavelength.
Comparaison Avec Des Composés Similaires
Similar Compounds
Suc-AAPF-pNA (Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide): Another chromogenic substrate used for similar applications.
N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: A related compound with a different amino acid sequence.
Uniqueness
L-Alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to its specific amino acid sequence and the presence of the nitrophenyl group, which provides a distinct chromogenic signal. This makes it particularly useful for studying specific proteases and their inhibitors.
Propriétés
Numéro CAS |
72534-93-1 |
|---|---|
Formule moléculaire |
C26H32N6O6 |
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H32N6O6/c1-16(27)23(33)28-17(2)26(36)31-14-6-9-22(31)25(35)30-21(15-18-7-4-3-5-8-18)24(34)29-19-10-12-20(13-11-19)32(37)38/h3-5,7-8,10-13,16-17,21-22H,6,9,14-15,27H2,1-2H3,(H,28,33)(H,29,34)(H,30,35)/t16-,17-,21-,22-/m0/s1 |
Clé InChI |
ZCWMSMLAGCXPPA-FHQLIMNDSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



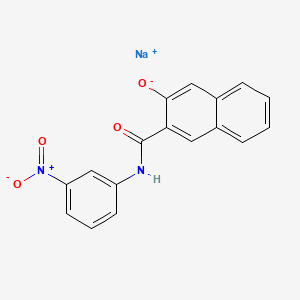
![4-[(E)-(2-Nitrophenyl)diazenyl]-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14467435.png)

![[(2R,3S,4R,5R)-5-(6-amino-2-fluoro-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)tetrahydrofuran-3-yl] dihydrogen phosphate](/img/structure/B14467442.png)
![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
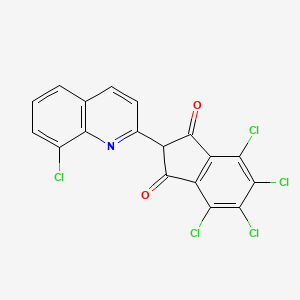

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
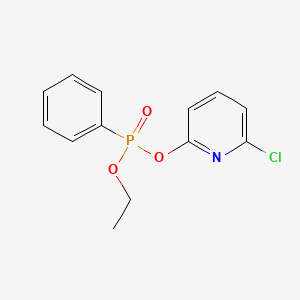
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
